molecular formula C31H28ClN3S B14942171 1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B14942171
M. Wt: 510.1 g/mol
InChI Key: VIVWAPNSJXEZKO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazacyclopenta[CD]azulene core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves multiple steps, including the formation of the diazacyclopenta[CD]azulene core and subsequent functionalization with various substituents. The synthetic route typically involves the use of reagents such as 4-chloroaniline, 4-ethylphenylamine, and phenyl isothiocyanate under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C31H28ClN3S

Molecular Weight

510.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(4-ethylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28ClN3S/c1-2-21-11-17-25(18-12-21)33-30(36)29-28(23-13-15-24(32)16-14-23)26-10-6-7-19-34-27(20-35(29)31(26)34)22-8-4-3-5-9-22/h3-5,8-9,11-18,20H,2,6-7,10,19H2,1H3,(H,33,36)

InChI Key

VIVWAPNSJXEZKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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